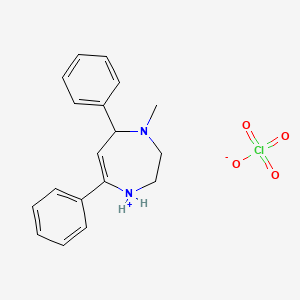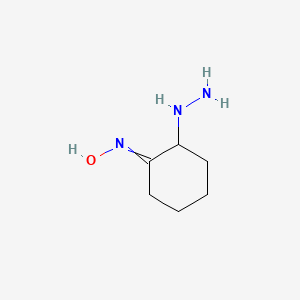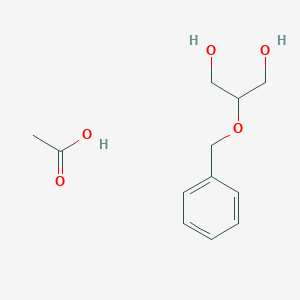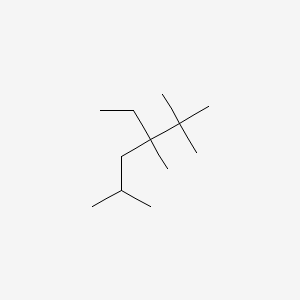
3-Ethyl-2,2,3,5-tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2,3,5-tetramethylhexane is an organic compound with the molecular formula C₁₂H₂₆ It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3,5-tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with ethyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are carried out in reactors designed to handle high pressures and temperatures, ensuring efficient conversion of raw materials into the target compound. The use of advanced catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,3,5-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can occur under specific conditions, leading to the formation of simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon) can be employed.
Substitution: Halogenation reactions often use halogens (Cl₂, Br₂) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Haloalkanes.
Scientific Research Applications
3-Ethyl-2,2,3,5-tetramethylhexane has various applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.
Biology: Its interactions with biological membranes and proteins can be investigated to understand the behavior of hydrophobic molecules.
Medicine: While not directly used as a drug, it can be a reference compound in pharmacological studies.
Industry: It may be used as a solvent or intermediate in the synthesis of other chemicals.
Mechanism of Action
As an alkane, 3-Ethyl-2,2,3,5-tetramethylhexane is relatively inert and does not have a specific mechanism of action like more reactive organic compounds. Its effects are primarily physical, such as solubility and hydrophobic interactions, rather than chemical. The compound does not target specific molecular pathways or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,5-Tetramethylhexane
- 3-Ethyl-2,2,4,4-tetramethylpentane
- 2,2,4,4-Tetramethylpentane
Uniqueness
3-Ethyl-2,2,3,5-tetramethylhexane is unique due to its specific branching pattern, which influences its physical properties such as boiling point, melting point, and solubility. The presence of ethyl and multiple methyl groups creates a distinct structure that differentiates it from other branched alkanes.
Properties
CAS No. |
62185-01-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C12H26/c1-8-12(7,9-10(2)3)11(4,5)6/h10H,8-9H2,1-7H3 |
InChI Key |
CHURHVBNTYCJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


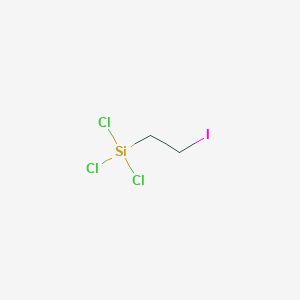
![3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B14537688.png)
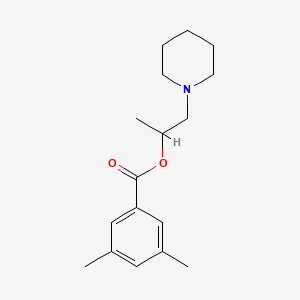
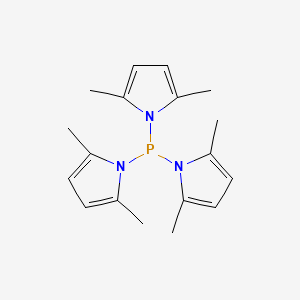
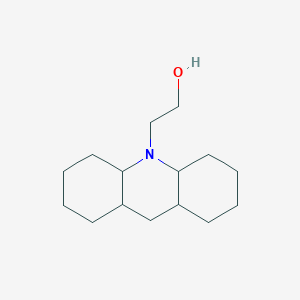
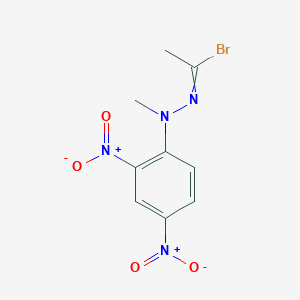

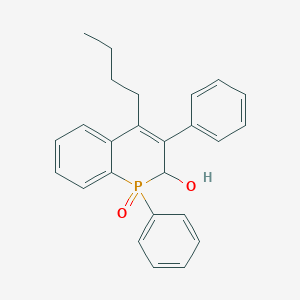
methanone](/img/structure/B14537743.png)
![N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14537749.png)
